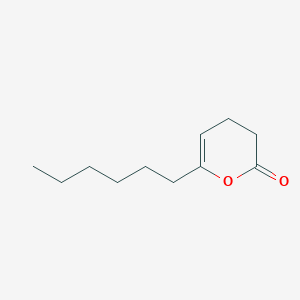

6-Hexyl-3,4-dihydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hexyl-3,4-dihydropyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMWNZYOWCIYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171691 | |

| Record name | 6-Hexyl-3,4-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18498-32-3 | |

| Record name | 6-Hexyl-3,4-dihydro-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18498-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hexyl-3,4-dihydro-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018498323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hexyl-3,4-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hexyl-3,4-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Pyranone Chemical Class

Pyranones, or pyrones, are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a carbonyl group. wikipedia.org There are two main isomers: 2-pyrone (also known as α-pyrone) and 4-pyrone (or γ-pyrone). The 2-pyrone structure is a lactone and is a component of the coumarin (B35378) ring system found in nature. wikipedia.orgwikipedia.org

6-Hexyl-3,4-dihydro-2H-pyran-2-one falls under the subclass of dihydropyranones. evitachem.com The "dihydro" prefix in its name indicates the addition of two hydrogen atoms to the parent pyran ring, resulting in the saturation of one of the double bonds. wikipedia.org The nomenclature specifies a hexyl group attached at the sixth position of the 3,4-dihydro-2H-pyran-2-one core structure. evitachem.com This particular structure consists of a six-membered ring with one oxygen atom and a hexyl group at the C6 position. evitachem.com

Derivatives of 2-pyrone are found in various natural products, such as bufanolides and kavalactones. wikipedia.org Another related compound, 6-Amyl-α-pyrone, which has a similar structure, is known for its coconut-like aroma and is used as a flavor enhancer. wikipedia.org

Significance of 6 Hexyl 3,4 Dihydro 2h Pyran 2 One As a Subject of Academic Inquiry

Established Synthetic Pathways for Dihydropyranone Core Construction

Condensation Reactions Utilizing Appropriate Precursors

The construction of the dihydropyranone skeleton can be achieved through condensation reactions involving suitable starting materials. One-pot, three-component reactions represent an efficient strategy. For instance, the synthesis of dihydropyranone derivatives has been accomplished by reacting Meldrum's acid, various arylaldehydes, and 1,3-dicarbonyl compounds. researchgate.net This method proceeds in the presence of a base like potassium hydroxide (B78521) (KOH) in an aqueous ethanol (B145695) solution. researchgate.net The reaction mechanism is proposed to start with a Knoevenagel condensation between the arylaldehyde and Meldrum's acid, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization to yield the dihydropyranone ring. researchgate.net

Another example involves the condensation of pregnenolone (B344588) with 3,4-dihydropyran, which leads to the formation of a more complex steroidal analog containing a dihydropyran ring system. nih.gov While not directly forming a pyran-2-one, this illustrates the utility of condensation strategies in building pyran-containing structures.

| Aldehyde Precursor | 1,3-Dicarbonyl Precursor | Conditions | Yield (Ultrasound) | Time (Ultrasound) |

|---|---|---|---|---|

| 2-Methylbenzaldehyde | Meldrum's Acid | KOH, H2O:EtOH, Ultrasound | 80% | 30 min |

| Benzaldehyde | Cyclohexane-1,3-dione | KOH, H2O:EtOH, Ultrasound | 87% | 30 min |

| 3-Methylbenzaldehyde | Meldrum's Acid | KOH, H2O:EtOH, Ultrasound | 90% | 35 min |

| 4-Chlorobenzaldehyde | Meldrum's Acid | KOH, H2O:EtOH, Ultrasound | 90% | 30 min |

Thermal Elimination Processes for Dihydropyran Ring Formation

Thermal elimination is a classic method for forming the double bond in the dihydropyran ring. This process can be achieved through the dehydration of tetrahydrofurfuryl alcohol over an alumina (B75360) (Al₂O₃) catalyst at high temperatures, typically between 300–400 °C, to produce 3,4-dihydropyran. wikipedia.orggoogle.com The conversion is generally carried out by passing the substrate entrained in water vapor through a heated reactor containing the catalyst. google.com

A more direct route to the dihydropyranone structure involves the thermal treatment of 2-alkoxy-tetrahydropyrans. evitachem.com Heating these precursors, often in the presence of strong acids or phosphorus pentoxide, at temperatures ranging from 130°C to 200°C results in the elimination of an alcohol molecule to form the dihydropyran ring. evitachem.com High-boiling mineral oils can serve as solvents, allowing for efficient thermal processing at temperatures between 150°C and 350°C without a catalyst. evitachem.com Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives show these reactions proceed through a concerted, six-membered transition state. mdpi.com

Organocatalytic Approaches via N-Heterocyclic Carbenes (NHCs)

In recent years, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for synthesizing a wide array of molecules, including 3,4-dihydropyran-2-ones. nih.govresearchgate.net NHCs, particularly those derived from triazolium, imidazolium, and thiazolium salts, can activate aldehydes through the formation of a key Breslow intermediate. nih.govacs.orgacs.org This "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon from an electrophile to a nucleophile allows for novel bond formations. acs.org This catalytic activation has enabled the development of numerous pathways to dihydropyranones and their derivatives from diverse substrates and under various reaction conditions. nih.gov

NHC-catalyzed cycloaddition reactions are a cornerstone for constructing the dihydropyranone core. researchgate.net These annulations, primarily of the [4+2] and [3+3] type, involve the reaction of an NHC-activated species with a suitable coupling partner. nih.gov

In a typical [4+2] cycloaddition (a hetero-Diels-Alder reaction), an NHC can activate an α,β-unsaturated aldehyde to form a homoenolate equivalent, which then acts as a four-atom component reacting with a two-atom dienophile. For example, NHC-catalyzed reactions of α-aroyloxyaldehydes with β-trifluoromethyl enones produce dihydropyranones with excellent control over stereochemistry. nih.gov Similarly, a [2+4] cycloaddition has been reported where an NHC selectively catalyzes a 1-cyclopropylcarbaldehyde to react with an α-alkynyl enal, yielding chiral dihydropyranone derivatives in high yields and enantioselectivities. acs.orgnih.gov

The [3+3] annulation strategy involves the reaction of an α,β-unsaturated aldehyde with a three-atom synthon. researchgate.net Under oxidative conditions, the NHC generates an α,β-unsaturated acyl azolium intermediate from the aldehyde. This intermediate acts as a Michael acceptor and a C3 synthon, reacting with nucleophiles like 1,3-dicarbonyl compounds or pyrrole-4-ones to form the six-membered dihydropyranone ring. nih.govresearchgate.netmdpi.com

| Annulation Type | Substrate 1 | Substrate 2 | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| [3+3] | Enals | Pyrrole-4-ones | NHC (B), tBuOK, Quinone (oxidant) | 50-98% | >90% |

| [3+3] | Isatin-derived enals | 1,3-Dicarbonyl compounds | NHC (I), DBU | Up to 99% | Up to 98% |

| [2+4] | Enals | α-Alkynyl enals | NHC, NEt3 | 51-97% | Up to 99% |

| [4+2] | α-Chloro-substituted aldehyde | α-Cyano enone | NHC (B), Cs2CO3 | Not specified | Not specified |

The versatility of NHC catalysis can be expanded through synergistic approaches that combine NHCs with other catalytic systems, such as transition metals or Lewis acids. researchgate.netresearchgate.net This cooperative catalysis can enhance reaction efficiency, selectivity, and scope. researchgate.net For example, the combination of an NHC catalyst with a Lewis acid like LiCl has been shown to be effective in the reaction between α,β-unsaturated carboxylic acids and 1,3-dicarbonyl compounds to produce chiral dihydropyranones. nih.gov In another study, the significant role of potassium in cooperative catalysis with an NHC was highlighted for the intramolecular reaction of α,β-unsaturated phenolic esters, leading to good yields of polycyclic structures containing a dihydropyranone core. nih.gov While direct examples with transition metals for this specific synthesis are less common in the initial results, the principle of combining NHC organocatalysis with transition-metal catalysis is a well-established strategy in organic synthesis for achieving unique transformations. researchgate.net

Intramolecular reactions catalyzed by NHCs provide an elegant and efficient route to fused and polycyclic dihydropyranone systems. nih.gov These reactions involve designing a single substrate that contains both the nucleophilic and electrophilic components necessary for cyclization.

A notable example is the enantioselective synthesis of fluoroalkylated benzopyranones through an intramolecular annulation. nih.gov In this process, salicylaldehyde-derived trifluoromethyl acrylates undergo cyclization catalyzed by an NHC. The reaction proceeds via the generation of a chiral acyl anion intermediate which then attacks the intramolecular Michael acceptor, leading to the formation of the benzopyranone ring with a quaternary stereocenter containing a trifluoromethyl group. nih.gov Another approach uses α,β-unsaturated phenolic esters as substrates. nih.gov Catalyzed by an NHC in cooperation with a potassium salt, these substrates undergo intramolecular cyclization to efficiently produce polycyclic dihydropyranones. nih.gov These intramolecular strategies are highly effective for the rapid construction of complex molecular architectures from relatively simple linear precursors. nih.govnih.gov

Olefin Metathesis and Double Bond Migration Sequences

A notable strategy for the formation of cyclic enol ethers involves an olefin metathesis followed by a double bond migration sequence. organic-chemistry.org This approach has been successfully catalyzed by both first and second-generation Grubbs' catalysts. The activation of these ruthenium carbene complexes for the subsequent double bond migration is typically achieved through the addition of a hydride source, such as sodium hydride (NaH) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This tandem reaction provides an efficient route to dihydropyran structures, which are precursors to the corresponding lactones.

For instance, the ring-closing metathesis of an appropriate diene substrate can furnish a 3,6-dihydro-2H-pyran ring system. Subsequent oxidation can then yield the desired 6-substituted-3,4-dihydro-2H-pyran-2-one. This methodology has been applied in the synthesis of complex natural products containing dihydropyran subunits. researchgate.net

Intramolecular Reformatsky Reactions

The intramolecular Reformatsky reaction is a powerful method for the synthesis of lactones, including δ-lactones. nih.govbyjus.comrecnotes.com This reaction involves the cyclization of an α-halo ester onto a ketone or aldehyde within the same molecule, mediated by a metal, most commonly zinc. numberanalytics.comwikipedia.org The key intermediate is an organozinc enolate, which is less reactive than corresponding lithium or Grignard reagents, thus preventing undesired side reactions like self-condensation. wikipedia.org

This method is particularly advantageous for creating sterically hindered products and can be adapted for the synthesis of complex macrocyclic lactones. nih.govrecnotes.com The synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-pyran-2-ones, which are structurally related to the target compound, has been achieved through the intramolecular cyclization of α-bromoesters using a reducing metal. google.com

Table 1: Key Features of the Intramolecular Reformatsky Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular cyclization of α-halo esters onto carbonyls. | nih.govbyjus.com |

| Mediator | Typically zinc metal; other metals like Sm, Cr can be used. | nih.govwikipedia.org |

| Key Intermediate | Organozinc enolate. | wikipedia.org |

| Advantages | Good for hindered products, adaptable for macrocycles. | nih.govrecnotes.com |

| Products | β-hydroxy esters which can be precursors to δ-lactones. | numberanalytics.com |

Enzyme-Catalyzed Kinetic Resolution for Chiral Synthesis

For the synthesis of enantiomerically pure δ-lactones, enzyme-catalyzed kinetic resolution offers a green and highly selective approach. Carbonyl reductases, for example, can be employed for the asymmetric reduction of δ-ketoacids to the corresponding chiral hydroxy acids, which then spontaneously cyclize to form the δ-lactone.

A study demonstrated the use of an engineered carbonyl reductase from Serratia marcescens for the stereoselective synthesis of various chiral δ-lactones. rsc.org This biocatalytic method resulted in high enantiomeric excesses (up to 99%) and good yields, showcasing its potential for the production of high-value chiral compounds. rsc.org

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction provides a powerful tool for the construction of the 3,4-dihydro-2H-pyran ring system. rsc.orgorganic-chemistry.org This [4+2] cycloaddition typically involves a 1-oxa-1,3-butadiene system (an α,β-unsaturated carbonyl compound) reacting with an electron-rich olefin. These reactions, often classified as inverse-electron-demand Diels-Alder reactions, can be promoted by enhancing the electrophilicity of the diene through the introduction of electron-withdrawing groups. organic-chemistry.org The resulting dihydropyrans are versatile intermediates that can be converted to δ-lactones. The use of chiral catalysts can render this reaction enantioselective. mdpi.com

Knoevenagel Condensation and Electrocyclization Strategies

A tandem sequence of Knoevenagel condensation followed by a 6π-electrocyclization is a well-established method for synthesizing pyran-based heterocycles. uni-hohenheim.desemanticscholar.org The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base, to form a C=C bond. wikipedia.org In the context of pyranone synthesis, this condensation can generate a 1-oxatriene intermediate which then undergoes a 6π-electrocyclization to form the dihydropyran ring. semanticscholar.org This strategy has been employed to create a variety of substituted pyranones, including those fused to other ring systems. uni-hohenheim.deresearchgate.net

Reductive Cyclization Approaches

Reductive cyclization of keto acids is another effective method for the synthesis of δ-lactones. organic-chemistry.org For example, 1,1,2,2-tetramethyldisilane, in the presence of a catalyst like tris(pentafluorophenyl)borane, can be used for the reductive lactonization of keto acids to yield the corresponding γ- and δ-lactones. organic-chemistry.org Another approach involves the reductive cyclization of 5-hydroxy-2-pentynoic acid to produce 5,6-dihydro-2H-pyran-2-one. orgsyn.org

Molecular Iodine Catalysis under Solvent-Free Conditions

A practical and environmentally friendly approach for the synthesis of substituted pyrans involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature. organic-chemistry.org This method offers a facile alternative to other protocols and has been shown to be effective for the synthesis of various pyran derivatives. researchgate.net A one-pot strategy combining catalyst-free synthesis with iodine catalysis has also been developed for the synthesis of related dihydrofuropyrimidine structures. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Catalysts/Reagents | Reference |

|---|---|---|---|

| Olefin Metathesis/Double Bond Migration | Tandem reaction for cyclic enol ether synthesis. | Grubbs' catalysts, NaH, NaBH₄ | organic-chemistry.org |

| Intramolecular Reformatsky Reaction | Cyclization of α-halo esters onto carbonyls. | Zinc, Samarium, Chromium | nih.govwikipedia.org |

| Enzyme-Catalyzed Kinetic Resolution | Asymmetric synthesis of chiral lactones. | Carbonyl reductases | rsc.org |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition to form dihydropyrans. | Lewis acids, organocatalysts | rsc.orgmdpi.com |

| Knoevenagel Condensation/Electrocyclization | Tandem reaction forming pyranone rings. | Weak bases (e.g., piperidine) | uni-hohenheim.desemanticscholar.orgwikipedia.org |

| Reductive Cyclization | Cyclization of keto acids or hydroxy alkynes. | (HMe₂SiCH₂)₂, B(C₆F₅)₃ | organic-chemistry.orgorgsyn.org |

| Molecular Iodine Catalysis | Mild, solvent-free synthesis of pyrans. | Molecular iodine (I₂) | organic-chemistry.orgresearchgate.net |

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions have emerged as a powerful tool for the synthesis of complex molecules. nih.govchemicalbook.com In the context of dihydropyran synthesis, titanocene-catalyzed reductive domino reactions provide an efficient route to fluorinated analogues. organic-chemistry.org This methodology involves a sequence of reactions that occur in a single pot, leading to the formation of multiple chemical bonds and stereocenters in a highly controlled manner.

The process typically begins with the reduction of a titanocene (B72419) precursor, such as titanocene dichloride (Cp2TiCl2), to a catalytically active Ti(III) species. wikipedia.orgmdpi.com This species then mediates a reductive domino reaction, for instance, involving the ring-opening of an epoxide followed by a defluorinative cross-coupling with a trifluoromethyl-substituted alkene. nih.gov The resulting gem-difluorobishomoallylic alcohols can then be derivatized in a subsequent step to yield diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

Table 1: Examples of Titanocene-Catalyzed Synthesis of 6-Fluoro-3,4-dihydro-2H-pyran Analogues

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| Trifluoromethyl-substituted alkene | Epoxide | Titanocene | gem-Difluorobishomoallylic alcohol | - |

Carbonyl Ene Reactions for Hydroxydihydropyran Formation

The carbonyl-ene reaction is a valuable carbon-carbon bond-forming reaction that can be employed for the synthesis of hydroxydihydropyrans. This reaction involves the addition of an enol ether to a carbonyl compound, resulting in the formation of a new stereocenter and a hydroxyl group. The reaction is particularly useful for the synthesis of β-hydroxydihydropyrans from 2-methylenetetrahydropyrans under mild conditions. organic-chemistry.org

These reactions often proceed in high yields using catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. A notable advantage of this method is its tolerance of both activated and non-activated carbonyl enophiles as effective coupling partners. For instance, the reaction of 2-methylenetetrahydropyran with p-nitrobenzaldehyde has been shown to yield the corresponding dihydropyran in good yield.

Table 2: Synthesis of β-Hydroxydihydropyrans via Carbonyl Ene Reaction

| Ene Component | Carbonyl Enophile | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Methylenetetrahydropyran | p-Nitrobenzaldehyde | ZnCl₂ / THF | β-(p-Nitrophenyl)-β-hydroxydihydropyran | 75% |

| 2-Methylenetetrahydropyran | Ethyl glyoxylate | ZnCl₂ / THF | Ethyl α-hydroxy-α-(dihydropyranyl)acetate | Excellent |

Asymmetric Catalysis with C2-Symmetric Bis(oxazoline)-Cu(II) Complexes

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, and C2-symmetric bis(oxazoline)-Cu(II) complexes are among the most successful catalysts for a wide range of enantioselective transformations. nih.govacs.org In the synthesis of dihydropyrans, these complexes are particularly effective in catalyzing inverse-electron-demand hetero-Diels-Alder reactions. organic-chemistry.org This reaction involves the [4+2] cycloaddition of an electron-deficient α,β-unsaturated carbonyl compound (the heterodiene) with an electron-rich olefin (the heterodienophile), such as an enol ether. organic-chemistry.orgrsc.org

The use of chiral bis(oxazoline)-Cu(II) complexes as Lewis acids allows for the formation of 3,4-dihydro-2H-pyrans with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org The stereochemical outcome is controlled by the coordination of the carbonyl group of the heterodiene to the chiral copper complex, which directs the approach of the heterodienophile. Effective heterodienes for this reaction include β,γ-unsaturated α-ketoesters, while 2,3-dihydrofuran (B140613) can serve as the dienophile.

Table 3: Asymmetric Hetero-Diels-Alder Reactions Catalyzed by C2-Symmetric Bis(oxazoline)-Cu(II) Complexes

| Heterodiene | Heterodienophile | Catalyst | Product | Diastereo-/Enantioselectivity |

|---|---|---|---|---|

| β,γ-Unsaturated α-ketoester | 2,3-Dihydrofuran | Chiral bis(oxazoline)-Cu(II) complex | 3,4-Dihydro-2H-pyran derivative | High |

Palladium-Catalyzed Cyclizations (e.g., 5-exo and 6-endo)

Palladium-catalyzed cyclization reactions represent a versatile and powerful strategy for the construction of five- and six-membered heterocyclic rings. thieme-connect.de These reactions can proceed through different pathways, most notably the 5-exo and 6-endo cyclization modes, to yield either five- or six-membered rings, respectively. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

For the synthesis of dihydropyran-2-one analogues, such as dihydrocoumarins (3,4-dihydro-2H-1-benzopyran-2-ones), palladium-catalyzed coupling reactions have been successfully employed. ox.ac.uk For example, the palladium-catalyzed oxidative Heck redox-relay strategy has been used for the diastereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.org This involves the stereoselective formation of a C-C bond followed by migration of the palladium catalyst along an alkyl chain. acs.org Additionally, the cyclization of 5-alkenols using palladium(II) acetate (B1210297) and copper(II) chloride can yield 3,4-dihydro-2H-pyrans. thieme-connect.de

Table 4: Palladium-Catalyzed Synthesis of Dihydropyran Derivatives

| Substrate | Catalyst/Reagents | Reaction Type | Product |

|---|---|---|---|

| (S)-DHP-alcohol and 4-(methoxy)phenylboronic acid | Pd(II)/Cu(I) | Oxidative Heck redox-relay | ent-2c (a 2,6-trans-tetrahydropyran precursor) |

| 5-Alkenol | Pd(OAc)₂ / CuCl₂ | Oxidative Cyclization | 3,4-Dihydro-2H-pyran |

Asymmetric Oxidative Spirocyclization Techniques

Spirocyclic compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceuticals. Asymmetric oxidative spirocyclization has emerged as a powerful strategy for the enantioselective synthesis of these complex architectures. acs.org In the context of dihydropyranone synthesis, these techniques can be used to construct spiro-dihydropyranone scaffolds with high stereocontrol.

One approach involves an organocatalytic asymmetric dearomative spirocyclization/oxa-Michael addition sequence. Another notable method is the bioinspired S-to-O acyl-transfer reaction, which has been utilized for the synthesis of chiral 3,4-dihydropyranones. acs.org These reactions often proceed through a cascade mechanism, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. For instance, an asymmetric Michael addition-lactonization reaction of β,γ-unsaturated α-keto esters with thioesters, catalyzed by a proline-derived urea, can provide spiro-3,4-dihydrocoumarin-fused 3′,4′-dihydropyranones in high yield and with excellent stereoselectivities. organic-chemistry.org

Base-Mediated (e.g., KOH) Cyclization Reactions

Base-mediated cyclization is a fundamental and widely used method for the synthesis of lactones. The intramolecular cyclization of hydroxy acids is a classic example of this type of reaction. For the formation of δ-lactones, such as this compound, a δ-hydroxy carboxylic acid would be the requisite precursor. The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate that then collapses to form the stable six-membered lactone ring. pearson.comyoutube.com While strong bases like potassium hydroxide (KOH) can be used, the cyclization can also be promoted by acid catalysis or simply by heating.

A one-step procedure for the preparation of the parent compound, 5,6-dihydro-2H-pyran-2-one, involves the reaction of vinylacetic acid and paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. orgsyn.org The workup for this reaction involves the addition of anhydrous sodium acetate, which acts as a base to neutralize the strong acid and facilitate product isolation. orgsyn.org

Strategies for Derivatization and Functional Group Interconversions

The dihydropyran-2-one scaffold is a versatile template that can be subjected to a wide range of chemical transformations to generate a diverse library of derivatives. These derivatizations and functional group interconversions are crucial for exploring the structure-activity relationships of these compounds and for their use as building blocks in the synthesis of more complex molecules.

One common transformation is the modification of substituents on the pyran ring. For example, the exocyclic hydrazone group of certain dihydropyran derivatives can be reduced to a primary amine using catalytic hydrogenation (H₂/PtO₂) in the presence of trifluoroacetic acid, or with Raney nickel in methanol. nih.gov This transformation also reduces the enol ether double bond. nih.gov

The pyran-2-one ring itself is susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions. clockss.org These reactions can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. For example, reaction with nucleophiles like ammonia, hydroxylamine, or hydrazines can transform fused pyran-2-ones into quinoline (B57606) or quinolinone derivatives. clockss.org

Furthermore, the lactone functionality can be hydrolyzed under acidic or basic conditions to the corresponding δ-hydroxy carboxylic acid. The double bond within the dihydropyranone ring can undergo various reactions such as hydrogenation, halogenation, or epoxidation, providing further avenues for diversification.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Fluoro-3,4-dihydro-2H-pyran |

| gem-Difluorobishomoallylic alcohol |

| Titanocene dichloride |

| β-Hydroxydihydropyran |

| 2-Methylenetetrahydropyran |

| Zinc chloride |

| Tetrahydrofuran |

| p-Nitrobenzaldehyde |

| Ethyl glyoxylate |

| Ethyl pyruvate |

| 2,3-Dihydrofuran |

| Dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one) |

| Palladium(II) acetate |

| Copper(II) chloride |

| Spiro-3,4-dihydrocoumarin-fused 3′,4′-dihydropyranone |

| Vinylacetic acid |

| Paraformaldehyde |

| Sulfuric acid |

| Acetic acid |

| Sodium acetate |

| Potassium hydroxide |

| Trifluoroacetic acid |

| Raney nickel |

| Ammonia |

| Hydroxylamine |

| Hydrazine |

| Quinoline |

| Quinolinone |

Nucleophilic Addition Reactions for Functionalized Derivatives

The electrophilic nature of the pyran-2-one ring, particularly at positions C2, C4, and C6, makes it susceptible to attack by various nucleophiles. clockss.org These reactions are fundamental for introducing new functional groups and creating diverse derivatives. While strong nucleophiles can induce ring-opening, controlled reactions allow for the synthesis of functionalized dihydropyranones.

The addition of nucleophiles is a cornerstone for creating functionalized derivatives. For instance, the reaction of dihydropyranones with 1,3-dicarbonyl compounds under organocatalytic conditions, such as those using N-heterocyclic carbenes (NHCs), is a well-established method for producing trisubstituted dihydropyranone derivatives. mdpi.com These reactions often proceed via [3+3] or [4+2] cycloadditions, where the nucleophilic 1,3-dicarbonyl compound attacks the electrophilic pyranone precursor. mdpi.com

Research has demonstrated the use of various nucleophiles to generate functionalized pyrans. For example, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium leads to the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov This transformation involves a cascade mechanism that ultimately yields highly substituted pyran structures with good yields. nih.gov

The table below summarizes representative nucleophilic addition reactions for the synthesis of functionalized dihydropyranone analogues.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield | Ref |

| α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | N-Heterocyclic Carbene (NHC), DABCO, THF, LiCl | Trisubstituted Dihydropyranone | High | mdpi.com |

| 4-Oxoalkane-1,1,2,2-tetracarbonitrile | Aldehydes | Hydrochloric Acid | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 57-69% | nih.gov |

| Enals | Pyrrole-4-ones | N-Heterocyclic Carbene (NHC), tBuOK, Quinone | Pyrano[3,2-b]pyrrol-2-one | 50-98% | mdpi.com |

Epimerization and Advanced Stereochemical Control

The control of stereochemistry is paramount in modern organic synthesis, particularly for producing biologically active compounds. The dihydropyranone scaffold often contains multiple stereocenters, and methods to control their relative and absolute configurations are of significant interest.

Asymmetric catalysis is a powerful tool for achieving high levels of stereocontrol. Chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been successfully employed in the enantioselective bromolactonization of α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones. acs.org Similarly, C2-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for inverse electron demand hetero-Diels-Alder reactions, yielding dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the stereoselective synthesis of dihydropyranones. mdpi.com For example, synergistic catalysis involving an NHC and a ruthenium complex (RuCl₃) has been used for the formation of chiral δ-lactones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, achieving yields up to 99% and enantiomeric excess of about 94%. mdpi.com Furthermore, products obtained from these reactions can be subjected to epimerization to access different stereoisomers. mdpi.com

The following table highlights methods for advanced stereochemical control in the synthesis of dihydropyranone analogues.

| Reaction Type | Catalyst System | Stereochemical Outcome | Yield / ee | Ref |

| Bromolactonization | BINOL-derived chiral bifunctional sulfide | Enantioselective synthesis of γ-chiral α-spiro-γ-lactones | N/A | acs.org |

| Hetero-Diels-Alder | C₂-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity | N/A | organic-chemistry.org |

| [3+3] Cyclization | Synergistic NHC and RuCl₃ | Chiral δ-lactones | up to 99% / ~94% ee | mdpi.com |

| Michael Addition | Gilman or Grignard reagents to dihydropyran-4-ones | Highly stereoselective | N/A | nih.gov |

Ring-Opening and Ring-Contraction Transformations

The lactone functionality within the this compound ring is susceptible to transformations that can lead to either ring-opening or ring-contraction, providing pathways to different classes of compounds. These reactions significantly expand the synthetic utility of the dihydropyranone core.

Nucleophilic attack at the carbonyl carbon (C2) or at the C6 position of the pyran-2-one ring often results in ring-opening. clockss.org This process can be intentionally employed to generate linear, highly functionalized molecules. For example, treatment of 2H-pyran-2-ones with various nitrogen nucleophiles like ammonia, amines, or hydrazines can lead to the formation of new heterocyclic or carbocyclic systems after the initial ring-opening. clockss.orgresearchgate.net The resulting open-chain intermediates can then undergo intramolecular cyclization to form a variety of new ring systems, such as pyridones or quinolines. clockss.orgresearchgate.net

Ring-contraction transformations, while less common, can also be achieved. These reactions often proceed through complex rearrangement mechanisms. Research on tricyclic δ-lactones derived from dihydropyranones has shown that these molecules can undergo ring contractions, demonstrating the versatility of the pyranone scaffold for accessing smaller ring structures. mdpi.com

Formation of Polycyclic and Spirocyclic Architectures

The dihydropyranone ring serves as an excellent template for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems. These rigid, three-dimensional structures are of great interest in medicinal chemistry and materials science. nih.gov

Spirocyclic lactones, where two rings are connected through a single spiro atom, can be synthesized efficiently from lactone precursors. nih.gov One-pot methods involving Lewis acid catalysis (e.g., FeCl₃) can facilitate the formation of spiro(tri or tetra)cyclic lactones from aliphatic exocyclic enoate esters and phenols. rsc.org Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles represent another advanced strategy for the enantioselective synthesis of spirocycles, including 5-, 6-, and 7-membered rings. acs.org Furthermore, the synthesis of spirocyclic indoline (B122111) lactones has been achieved through base-promoted cyclization followed by alkylation and subsequent transformations. nih.gov

The construction of fused polycyclic systems is another important application of dihydropyranone chemistry. Tandem Prins-type cyclization reactions have been developed for the stereoselective synthesis of fused polycyclic ethers. For instance, the condensation of 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with aromatic aldehydes can lead to the rapid construction of complex hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives in a single step with high diastereoselectivity. rsc.org

The table below provides examples of synthetic routes to polycyclic and spirocyclic structures.

| Synthetic Strategy | Reactants | Catalyst/Conditions | Product Architecture | Ref |

| One-pot C–C/C–O bond formation | Aliphatic exocyclic enoate esters, Phenols | FeCl₃ (Lewis Acid) | Spiro(tri or tetra)cyclic lactones | rsc.org |

| Intramolecular α-Spirocyclization | α-Substituted lactone, Aryl nitrile | Ni(COD)₂, Mandyphos ligand | Spirocyclic β-keto lactones | acs.org |

| Ring-Closing Metathesis (RCM) | Di-allyl ether derived from piperidone | Grubbs' catalyst | Spirocyclic 3,6-dihydro-2H-pyran | nih.gov |

| Tandem Prins-type Cyclization | 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, Aromatic aldehydes | TMSOTf | Fused polycyclic ethers | rsc.org |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 6 Hexyl 3,4 Dihydro 2h Pyran 2 One

Elucidation of Substituent Effects on Biological Activity

The biological activity of 3,4-dihydro-2H-pyran-2-one derivatives is intricately linked to the nature and arrangement of their substituents. Structure-Activity Relationship (SAR) studies have been instrumental in deciphering how different functional groups and structural modifications influence the efficacy and interaction of these compounds with biological targets.

The hexyl chain at the C-6 position of 6-hexyl-3,4-dihydro-2H-pyran-2-one is a primary determinant of the molecule's lipophilicity. This property governs the compound's ability to traverse cellular membranes and engage with hydrophobic pockets within biological targets. In related heterocyclic systems, the introduction of lipophilic substituents has been shown to be a critical factor for achieving high receptor affinity. For instance, studies on adenosine (B11128) receptor agonists have demonstrated that a lipophilic linker is essential for high affinity at the A3 receptor subtype. nih.gov

In a study of analogues based on a 1,4-dioxane (B91453) nucleus, replacing a diphenyl group with other lipophilic moieties, such as a cyclohexyl-phenyl group, significantly influenced the affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov This highlights the general principle that the size and character of lipophilic groups at positions equivalent to the C-6 position in the pyranone ring are crucial for modulating biointeractions. The hexyl group, by enhancing lipophilicity, likely facilitates the compound's access to and binding with its molecular targets, a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles.

While this compound itself is aliphatic, the introduction of aromatic substituents into the dihydropyranone scaffold has been a key strategy in modulating biological efficacy. Studies on related 3,4,6-triphenylpyran-2-ones have shown that specific aromatic substitutions are critical for potent and selective inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

In one such study, placing a p-MeSO₂ (methanesulfonyl) pharmacophore on the C-3 phenyl ring and a p-OMe (methoxy) group on the C-6 phenyl ring resulted in the most potent and selective COX-2 inhibitor in the series. nih.gov The electronic properties of the substituent at the C-6 phenyl ring were found to govern the inhibitory potency and selectivity by controlling the orientation of the key pharmacophore within the enzyme's active site. nih.gov This demonstrates that while the core pyranone structure is essential, aromatic substitutions at various positions can fine-tune the electronic and steric properties of the molecule, leading to enhanced and more specific biological activity. Research on other dihydropyranones has also explored a wide range of aromatic substitutions, including halogens, methoxy, methyl, and nitro groups, to modify reactivity and biological outcomes. mdpi.com

Table 1: Effect of Aromatic Substitutions on COX-2 Inhibition for 3,4,6-Triphenylpyran-2-one Analogs Data sourced from a study on related pyran-2-one structures to illustrate the principle of aromatic substitution effects.

| Compound | Substituent at C-6 Phenyl Ring (para-position) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| 12e | -OCH₃ | 0.02 | >5000 |

| Celecoxib (Reference) | N/A | 0.07 | 474 |

| Rofecoxib (Reference) | N/A | 0.50 | >200 |

The C-6 position of the 3,4-dihydro-2H-pyran-2-one ring is a chiral center, meaning that stereochemistry plays a crucial role in the biological activity of its derivatives. The spatial arrangement of the substituent at this position can lead to significant differences in efficacy between enantiomers.

A study on the four stereoisomers of the closely related compound 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one revealed highly stereospecific phytotoxic activity. researchgate.net Against Italian ryegrass seedlings, the (6S,2´R)-isomer showed the most potent inhibitory activity on both shoots and roots, with its effect being significantly different from the other three stereoisomers. researchgate.net Similarly, when evaluating cytotoxicity against cancer cell lines, the different stereoisomers displayed varying levels of activity, which could be further enhanced by chemical modifications. researchgate.net The (6R,2'R)- and (6R,2'S)-isomers had a derivative that showed high activity against HeLa cells. researchgate.net This underscores that the absolute configuration at the C-6 carbon is a critical determinant for the compound's interaction with its biological target, with one enantiomer often fitting more precisely into a chiral binding site than its mirror image.

Table 2: Stereospecific Phytotoxicity of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one Isomers Against Italian Ryegrass Roots

| Stereoisomer | IC₅₀ (µM) against Roots |

|---|---|

| (6S,2´R) | 43.2 |

| (6R,2´S) | >500 |

| (6R,2´R) | >500 |

| (6S,2´S) | >500 |

Molecular Mechanisms of Action in Biological Systems

The inherent chemical reactivity of the 3,4-dihydro-2H-pyran-2-one scaffold provides a basis for its molecular mechanisms of action. The key functional groups within the molecule dictate its interactions and the transformations it can undergo within a biological system.

The molecular mechanism of action for compounds like this compound is significantly influenced by the electrophilic nature of the carbonyl group (C=O) at the C-2 position. evitachem.com This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles, a common reaction in many biological processes. evitachem.com The reactivity of this group allows the molecule to participate in nucleophilic addition reactions, where a nucleophile adds to the carbonyl carbon, leading to the formation of functionalized derivatives. evitachem.com Furthermore, the carbonyl group can be targeted in reduction reactions, converting it into an alcohol, which allows for additional functionalization. evitachem.com The pyran-2-one ring system, in general, possesses electrophilic sites at carbons 2, 4, and 6, making it reactive toward various nucleophilic reagents. researchgate.net

During its chemical transformations, this compound and related compounds can form various reactive intermediates that are crucial to their mechanism. In the course of nucleophilic addition or cycloaddition reactions, intermediates such as enolates may be formed. evitachem.com The generation of these intermediates can lead to a diverse array of products depending on the specific reaction conditions. evitachem.com

In organocatalytic syntheses of dihydropyranones, key reactive intermediates such as homoenolate species and α,β-unsaturated acylazolium species have been identified. mdpi.com These intermediates are formed through the activation of substrates by N-heterocyclic carbenes and are pivotal in the subsequent ring-forming steps. mdpi.com In other reaction pathways, the interaction of a related ketonitrile with an aldehyde can lead to the formation of an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative, which then rearranges to form the final dihydropyran product. semanticscholar.orgnih.gov The formation of these transient, high-energy species is a central feature of the molecule's reactivity and its ability to be transformed into various other chemical structures.

Interaction with Specific Cellular Targets and Enzymes

Although specific studies on this compound's interaction with the following enzymes are not extensively documented, research on analogous compounds offers valuable insights.

HIV-1 Protease:

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. researchgate.netresearchgate.net The development of HIV-1 protease inhibitors has been a major success in structure-assisted drug design. researchgate.net Research has explored a variety of molecular scaffolds for their potential to inhibit this enzyme, including those containing a pyran-2-one core.

Derivatives of 2H-pyran-2-one have been designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), another crucial HIV enzyme. nih.gov In one study, hybrid structures based on the natural product (+)-calanolide A, which contains a pyran ring, were investigated. While a designed 2H-pyran-2-one derivative showed some inhibitory activity, it was also associated with cytotoxicity. nih.gov Another research effort focused on designing 5,6-dihydropyran-2-ones as potential HIV-1 protease inhibitors with the aim of improving properties like bioavailability and reducing toxicity compared to existing drugs. oregonstate.edu

Lanosterol-14α-demethylase:

Lanosterol-14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is the primary target for azole antifungal agents. nih.govdrugbank.com The enzyme's active site has been a focal point for designing new inhibitors to combat fungal infections, including those resistant to current treatments. nih.govresearchgate.net While direct inhibition of lanosterol-14α-demethylase by this compound has not been reported, the study of various heterocyclic compounds as potential inhibitors is an active area of research. researchgate.net The development of dual inhibitors that target both CYP51 and other fungal pathways, such as histone deacetylase, is also an emerging strategy. nih.gov

Application of Computational and Theoretical Approaches in SAR Studies

Computational methods are invaluable tools for predicting the properties and interactions of molecules like this compound, guiding experimental research.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

DFT calculations have been employed to study the thermal decomposition of dihydropyran derivatives, providing insights into transition state structures and the influence of substituents. mdpi.com For various pyran-2-one analogues, DFT has been used to calculate reactivity descriptors like molecular electrostatic potential (MEP) and average local ionization energies, which help in identifying molecular sites susceptible to electrophilic attack. mdpi.com Such studies can predict the stability of compounds and their potential to form reactive metabolites. mdpi.com DFT methods are also used to analyze intramolecular interactions, such as hydrogen bonding, which are crucial for molecular conformation and stability.

Table 1: Examples of DFT Applications in the Study of Pyran Derivatives

| Computational Method | Application | Investigated Property | Reference |

|---|---|---|---|

| DFT (B3P86) | Isodesmic reaction calculations | Heat of formation of nitropyridine derivatives | researchgate.net |

| DFT (PBE0/6-311+G(d,p)) | Thermal decomposition studies | Activation energies and reaction rates of dihydropyrans | mdpi.com |

Molecular Dynamics (MD) Simulations for Interaction Profiling

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of how a molecule like this compound might behave over time and interact with its environment, such as a biological receptor or solvent.

MD simulations have been used to study the interaction of various ligands with their target proteins, providing a dynamic view of the binding process. For example, MD simulations have been used to investigate the stability of protein-ligand complexes, such as those involving pyran derivatives and enzymes like tyrosinase. nih.gov These simulations can reveal crucial binding interactions and help in understanding the stability of different conformations of a ligand within an active site. nih.gov In the context of drug design, MD simulations can be used to assess how a molecule might diffuse through a medium or interact with a cell membrane. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations in Studying Molecular Interactions

| Simulation Focus | System Studied | Key Findings | Reference |

|---|---|---|---|

| Ligand-Protein Interaction | Kojic acid fused 2-amino-3-cyano-4H-pyran derivatives with tyrosinase | Revealed stable complex formation and significant interactions with essential residues. | nih.gov |

| Diffusion Studies | Flavor molecules in LDPE film | Elucidated the microscopic diffusion mechanism and the effect of flavor molecules on the diffusion of other small molecules. | researchgate.net |

Based on a comprehensive search of available scientific literature, there is insufficient specific data to generate a detailed article on the biological activities of This compound that adheres to the requested outline.

General searches confirm that pyranone derivatives are a subject of research for their potential antimicrobial, antifungal, and anticancer properties. nih.gov Specifically, "this compound" is mentioned as a compound being researched for its anticancer potential. researchgate.net

However, detailed research findings, quantitative data, and specific studies required to populate the subsections of the provided outline are not available for this exact compound. The specific areas with insufficient data are:

Biological Activities and Research Applications of 6 Hexyl 3,4 Dihydro 2h Pyran 2 One

Plant Growth Regulatory Effects (Phytotoxicity):No information regarding the phytotoxicity of 6-Hexyl-3,4-dihydro-2H-pyran-2-one, including its effects on shoot and root elongation or any species-specific responses, was identified in the available literature.

Due to the lack of specific scientific data for "this compound" corresponding to the detailed outline, it is not possible to generate a thorough and scientifically accurate article as requested. Writing the article would necessitate using information for related but different compounds or leaving critical sections unsubstantiated, which would not meet the specified requirements for accuracy and detail.

Enzyme Inhibitory Potentials

Derivatives of 5,6-dihydro-2H-pyran-2-one have been investigated for their enzyme inhibitory activities. For instance, various stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one have demonstrated inhibitory effects on certain enzymes. These compounds act as competitive inhibitors, with their effectiveness being influenced by their stereochemistry. researchgate.net The orientation of the substituent groups within the enzyme's active site plays a crucial role in the inhibitory action. researchgate.net

Specifically, studies on proline dehydrogenase (PRODH) have shown that while the parent compound is a potent inhibitor, synthetic analogues with different ring structures also exhibit competitive inhibition, albeit with varying inhibition constants. researchgate.net The binding mode of these inhibitors can differ, with some causing conformational changes in the active site to accommodate the inhibitor molecule. researchgate.net

| Compound Derivative | Target Enzyme | Type of Inhibition | Inhibition Constants (Ki) |

| 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one stereoisomers | Proline Dehydrogenase (PRODH) | Competitive | 1.4-6 mM |

| Cyclobutane-1,1-dicarboxylic acid | Proline Dehydrogenase (PRODH) | Competitive | Not specified |

| Cyclobutanecarboxylic acid | Proline Dehydrogenase (PRODH) | Competitive | Not specified |

| Cyclopropanecarboxylic acid | Proline Dehydrogenase (PRODH) | Competitive | Not specified |

| (2S)-oxetane-2-carboxylic acid | Proline Dehydrogenase (PRODH) | Competitive | Not specified |

Research on Antiandrogenic Properties

While direct research on the antiandrogenic properties of this compound is not extensively detailed in the provided results, the broader class of pyran derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications. The structural similarity of the pyran ring to endogenous steroid structures suggests potential for interaction with steroid hormone receptors, including androgen receptors. Further investigation is required to specifically elucidate any antiandrogenic activity of this compound.

Antioxidant Activity Investigations

The antioxidant potential of pyran-containing compounds has been a subject of significant research. nih.govmdpi.com Studies on related dihydropyranone derivatives, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the enol structure within the ring is a key determinant of its antioxidant activity. nih.gov The ability of these compounds to scavenge free radicals like the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), 2,2-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical has been evaluated. nih.gov

The presence and position of hydroxyl groups on the pyran ring significantly influence the antioxidant capacity. nih.gov Protecting these hydroxyl groups has been shown to decrease their reducing abilities, highlighting the importance of the free hydroxyl for antioxidant action. nih.gov

| Compound | Radical Scavenging Activity (Galvinoxyl radical) |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 88.7% |

| DDMP-5-carboxylates | 6.2–12.6% |

| DDMP-3-carboxylates | 46.9–53.6% |

| 2,3-dihydromatol | 46.9–53.6% |

Broad-Spectrum Antibacterial Efficacy Studies

Dihydropyranone derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.gov Research on compounds like 3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one and 3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one, isolated from Serratia plymuthica, has shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant enterococci. nih.gov

The antibacterial activity of these compounds is influenced by the length of the alkyl and acyl substituents on the dihydropyranone ring, with longer chains generally leading to increased potency. nih.gov The α,β-enone system within the pyran ring is considered essential for the antibacterial action of some derivatives. nih.gov

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

| 3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one | Staphylococcus aureus LMG 15975 (MRSA) | 1-2 μg/mL |

| 3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one | Staphylococcus aureus LMG 15975 (MRSA) | 0.8 μg/mL |

Receptor Agonist and Antagonist Research

The dihydropyran scaffold is a key component in the development of ligands for various receptors. For example, derivatives of 3,4-dihydro-2H-pyran have been synthesized and evaluated as agonists for adenosine (B11128) A2A and A3 receptors. nih.gov The stereochemistry of the dihydropyran moiety has been shown to be crucial for receptor affinity and selectivity. nih.gov An (R)-configured 3,4-dihydro-2H-pyranyl (DHP) moiety, when incorporated into an adenosine derivative, exhibited high affinity for both A2A and A3 receptors. nih.gov

Conversely, other pyran-based structures, such as 2H-chromene derivatives, have been investigated as antagonists for the P2Y6 receptor. nih.govnih.gov Modifications at various positions of the chromene ring have been explored to enhance antagonist potency and selectivity. nih.gov

| Compound | Receptor Target | Activity | Affinity (Ki) |

| (R)-DHP analogue of 2-hydrazino-NECA | Adenosine A2A Receptor | Agonist | 3.76 nM |

| (R)-DHP analogue of 2-hydrazino-NECA | Adenosine A3 Receptor | Agonist | 4.51 nM |

| 6-fluoro 2H-chromene analogue | P2Y6 Receptor | Antagonist | 1 - 2 µM range |

| 6-chloro 2H-chromene analogue | P2Y6 Receptor | Antagonist | 1 - 2 µM range |

| 5- or 8-Triethylsilylethynyl 2H-chromene analogue | P2Y6 Receptor | Antagonist | 0.46 µM |

Utility as Advanced Pharmaceutical Intermediates

The 3,4-dihydro-2H-pyran-2-one structure is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. nih.govevitachem.com Its functional groups and stereochemical features allow for diverse chemical transformations, making it a key building block for more complex molecules. For instance, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the corresponding alcohol, serves as a crucial intermediate in the synthesis of potent adenosine A2A and A3 receptor agonists. nih.gov The dihydropyran ring is also a structural component of drugs like Zanamivir and Laninamivir, which are used for treating influenza. nih.gov

The compound is soluble in organic solvents such as dichloromethane (B109758) and ethanol (B145695) and is stable under normal conditions, though it can be sensitive to strong acids or bases. evitachem.com

Application as Building Blocks for Complex Molecular Architectures

The dihydropyranone ring system is a versatile scaffold for constructing complex molecular architectures. nih.gov Its inherent reactivity allows for various synthetic manipulations, including conjugate additions and cyclization reactions, to create more elaborate structures. sigmaaldrich.com For example, 5,6-dihydro-2H-pyran-2-one can undergo enantioselective conjugate addition of Grignard reagents to introduce new substituents with controlled stereochemistry. sigmaaldrich.com

Furthermore, dihydropyrans are utilized as precursors in the synthesis of C-glycosides and cyclic components of macrocyclic antibiotics. nih.gov The ability to functionalize the dihydropyranone ring at multiple positions makes it a valuable tool for synthetic chemists aiming to build intricate and biologically active molecules. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of 6-Hexyl-3,4-dihydro-2H-pyran-2-one. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their neighboring environments. For this compound, distinct signals would be expected for the protons of the hexyl chain and the dihydropyranone ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the characteristic downfield shift of the carbonyl carbon in the lactone ring and the various signals corresponding to the carbons of the hexyl chain and the heterocyclic ring.

For closely related compounds, such as 6-heptyl-5,6-dihydro-2H-pyran-2-ones, advanced computational methods like Density Functional Theory (DFT) calculations of NMR chemical shifts are utilized to differentiate between stereoisomers, highlighting the power of NMR in complex structural assignments. researchgate.net

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|---|

| 2 | C=O | - | ~164-168 | Lactone Carbonyl Carbon |

| 3 | -CH₂- | ~2.4-2.6 | ~28-32 | Ring Methylene (B1212753) Protons/Carbon |

| 4 | -CH₂- | ~1.8-2.0 | ~18-22 | Ring Methylene Protons/Carbon |

| 5 | C=C | ~6.0-6.2 | ~120-125 | Olefinic Proton/Carbon |

| 6 | -CH-O- | ~4.3-4.5 | ~75-80 | Proton/Carbon adjacent to Oxygen |

| Hexyl C1' | -CH₂- | ~1.6-1.8 | ~34-38 | Hexyl Chain Methylene |

| Hexyl C2'-C5' | -(CH₂)₄- | ~1.2-1.4 | ~22-32 | Hexyl Chain Methylenes |

| Hexyl C6' | -CH₃ | ~0.8-0.9 | ~14 | Terminal Methyl Group |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. chemsrc.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula as C₁₁H₁₈O₂ by providing a highly accurate mass measurement. chemsrc.com The exact mass of this compound is 182.13100 Da. chemsrc.com

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. Studies on related pyranone structures show that typical fragmentation pathways include the loss of carbon monoxide (CO) and formyl radicals (CHO•). scconline.org For this compound, key fragmentation events would involve the cleavage of the hexyl side chain and the breakdown of the dihydropyranone ring. iaea.org

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion [M]⁺ |

| 99 | [M - C₆H₁₁]⁺ | Loss of the hexyl side chain |

| 97 | [C₅H₅O₂]⁺ | Fragment from ring cleavage after side chain loss |

| 85 | [C₆H₁₃]⁺ | Hexyl carbocation |

| 69 | [C₄H₅O]⁺ | Fragment from ring cleavage |

X-ray Crystallography for Three-Dimensional Conformational and Spatial Arrangement

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. evitachem.com This technique can unambiguously establish the compound's conformation, stereochemistry, and the spatial arrangement of its atoms by mapping electron density from the diffraction pattern of a single crystal.

While a specific crystallographic study for this compound is not publicly documented, analysis of related dihydropyran structures demonstrates the type of data that would be obtained. researchgate.net Such an analysis would provide definitive values for bond lengths, bond angles, and torsion angles, confirming the half-chair or boat-like conformation typical of the dihydropyran ring and the orientation of the hexyl substituent. evitachem.comresearchgate.net

| Parameter | Description | Example Data (from a related dihydropyran researchgate.net) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c ≈ 6-15 Å; β ≈ 90-110° |

| Z | Number of molecules in the unit cell. | 4 |

| Bond Lengths | Precise distances between atomic nuclei (e.g., C=O, C-O, C-C). | C=O ≈ 1.23 Å; C-C ≈ 1.54 Å evitachem.com |

| Bond Angles | Angles formed by three connected atoms. | Determined to <0.1° precision |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. The IR spectrum of this compound would be dominated by absorptions corresponding to its lactone and alkyl functionalities.

Analysis of the parent compound, 3,4-dihydro-2H-pyran, and other lactones provides a strong basis for predicting the key spectral features. nist.govchemicalbook.com The most prominent peak would be from the carbonyl (C=O) stretch of the cyclic ester (lactone).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850-2960 | C-H Stretch | Alkyl (Hexyl and Ring CH₂) |

| ~1720-1750 | C=O Stretch | α,β-Unsaturated Lactone (Carbonyl) |

| ~1650-1670 | C=C Stretch | Alkene |

| ~1200-1280 | C-O Stretch | Ester (Lactone) |

Future Research Directions and Unexplored Avenues in 6 Hexyl 3,4 Dihydro 2h Pyran 2 One Chemistry

Design and Synthesis of Novel Derivatives for Targeted Bioactivity Enhancement

The core structure of 6-Hexyl-3,4-dihydro-2H-pyran-2-one is an ideal starting point for creating a diverse library of derivatives. Pyran-2-ones, in general, are recognized as powerful precursors for constructing a wide array of heterocyclic systems with potent pharmacological and biological properties. researchgate.net Future research can systematically modify the pyranone ring and the hexyl side chain to enhance specific biological activities.

Key strategies include:

Functionalization of the Pyran Ring: The electrophilic centers at positions 2, 4, and 6, along with the nucleophilic center at position 5, offer multiple sites for chemical modification. Introducing various functional groups could modulate the compound's electronic properties and steric profile, leading to enhanced target affinity and selectivity.

Rearrangement Reactions: Pyran-2-one compounds can undergo rearrangement reactions, opening the pyran nucleus to form different heterocyclic systems like pyridones, pyrazoles, and isoxazoles when treated with various nucleophiles. researchgate.net Exploring these reactions for this compound could yield novel molecular scaffolds.

Stereoselective Synthesis: Developing organocatalytic methods, such as those using N-heterocyclic carbenes (NHCs), can produce derivatives with high enantiomeric excess. evitachem.commdpi.com This is crucial as the stereochemistry of a molecule often dictates its biological activity.

Elucidation of Undiscovered Mechanisms of Action and Receptor Interactions

While preliminary studies indicate that this compound and its analogs possess antimicrobial, antifungal, and anticancer properties, the precise mechanisms behind these activities are not fully understood. ontosight.ai Future investigations are essential to uncover the molecular pathways and cellular targets through which these compounds exert their effects.

Areas for focused research include:

Enzyme Inhibition Studies: A critical research avenue is to screen derivatives against a panel of enzymes to identify specific inhibitory activities. ontosight.ai

Receptor Binding Assays: Studies on similar dihydropyran structures have shown that they can act as agonists for adenosine (B11128) A2A and A3 receptors, which are involved in anti-inflammatory responses. nih.gov Investigating the binding affinity of this compound and its derivatives for these and other receptors is a promising direction. The lipophilic hexyl group is thought to be significant for receptor affinity. ontosight.ainih.gov

Cellular and In Vivo Studies: Comprehensive in vitro and in vivo studies are necessary to validate biological activity and understand the full mechanism of action before any potential therapeutic agent can be considered for further development. ontosight.ai

Exploration of Novel Biological Targets and Potential Therapeutic Applications

The structural versatility of pyran-based compounds suggests that their therapeutic potential extends beyond currently known activities. nih.gov The pyran scaffold is a common feature in a vast number of natural products, medicines, and other bioactive compounds. nih.gov

Potential new applications to explore include:

Neurodegenerative Diseases: Pyran derivatives have been investigated for their potential in treating Alzheimer's disease, partly through the inhibition of acetylcholinesterase. nih.gov The unique properties of this compound could be leveraged to design new agents targeting neuroinflammation or amyloid-beta aggregation. nih.gov

Antiviral Agents: Certain pyran derivatives have been utilized in the treatment of viral infections like HIV and hepatitis C. nih.gov Screening new derivatives of this compound against a range of viruses could uncover new therapeutic leads.

Agrochemicals: Beyond medicine, pyran derivatives have found use as insecticides and herbicides. nih.gov Tailoring the structure of this compound could lead to the development of new, effective agrochemicals.

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" methodologies that are both efficient and environmentally friendly. researchgate.net Future research should focus on developing sustainable synthetic pathways to this compound and its derivatives.

Promising sustainable approaches include:

Catalysis: The use of reusable catalysts, such as the heterogeneous erbium (III) triflate catalyst in hetero-Diels-Alder reactions, offers a green alternative to traditional methods. researchgate.net Organocatalysis with N-heterocyclic carbenes (NHCs) also represents a mild and efficient synthetic route. mdpi.com

Alternative Solvents and Conditions: Exploring thermal elimination reactions that utilize high-boiling mineral oils as solvents can reduce or eliminate the need for catalysts. evitachem.com One-pot, multicomponent reactions minimize waste and improve efficiency by reducing the number of purification steps. researchgate.net

Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium-based complexes, provides another advanced method for synthesizing dihydropyranones. evitachem.comorganic-chemistry.org

| Research Area | Key Findings and Future Directions | Relevant Citations |

|---|---|---|

| Synthesis of Derivatives | Pyran-2-ones are versatile building blocks for diverse heterocyclic compounds. Future work should focus on functionalizing the pyran ring and using stereoselective methods like organocatalysis. | researchgate.netevitachem.commdpi.com |

| Mechanism of Action | Mechanisms for known antimicrobial and anticancer activities are unclear. Research should target enzyme inhibition and receptor binding assays, particularly for adenosine receptors. | ontosight.ainih.gov |

| Therapeutic Applications | Existing research points to anticancer and antimicrobial use. New avenues include neurodegenerative diseases (e.g., Alzheimer's), antiviral agents, and agrochemicals. | ontosight.ainih.gov |

| Sustainable Synthesis | Green chemistry approaches are a key focus. Future efforts should utilize reusable catalysts (e.g., Er(OTf)3), organocatalysts (NHCs), and efficient one-pot reactions. | evitachem.commdpi.comresearchgate.netorganic-chemistry.org |

Application of Advanced Computational Modeling in Compound Design and Activity Prediction

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. mdpi.com Applying these methods to this compound can guide synthetic efforts and provide insights into its behavior at a molecular level.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the global and local reactivity properties of newly designed derivatives, such as their molecular electrostatic potential and ionization energies. mdpi.com This helps in understanding how structural modifications will affect the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can model the interactions of this compound derivatives with biological targets like proteins or with solvents such as water. mdpi.com These simulations can also predict compatibility with pharmaceutical excipients, aiding in formulation development. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can correlate the structural features of a series of derivatives with their observed biological activity. This predictive modeling can prioritize the synthesis of compounds with the highest potential for success, saving time and resources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 6-hexyl-3,4-dihydro-2H-pyran-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-component reactions involving cyclic 1,3-diketones, aldehydes, and amines, as demonstrated in analogous dihydropyran systems. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) is critical to achieve yields >70% . Catalytic methods using Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR data with PubChem entries for related dihydropyrans. Key signals include δ ~4.5 ppm (pyran ring protons) and δ ~170 ppm (lactone carbonyl) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–240 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 197.14 (calculated for C₁₁H₁₈O₂) .

Q. What safety precautions are essential when handling this compound in the lab?

- Guidelines :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of vapors (use fume hoods) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hexyl substituent influence the compound’s reactivity compared to methyl or nonyl analogs?

- Structure-Reactivity Insights :

- The hexyl chain increases lipophilicity (logP ~3.5), affecting solubility in polar solvents. This substituent stabilizes intermediates in cycloaddition reactions via hydrophobic interactions, as shown in studies of 6-methyl and 6-nonyl analogs .

- Kinetic studies suggest steric hindrance from the hexyl group reduces reaction rates in nucleophilic substitutions by ~15% compared to methyl derivatives .

Q. What strategies resolve contradictions in spectroscopic data for dihydropyran derivatives?

- Troubleshooting :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, pyran ring protons in 6-hexyl derivatives may split into complex multiplet patterns due to axial-equatorial isomerism .

- Chromatographic Artifacts : Optimize HPLC gradients to separate degradation products (e.g., hydrolyzed lactone forms) .

Q. How can computational methods predict the compound’s stability under varying pH and temperature?

- In Silico Approaches :

- DFT Calculations : Simulate hydrolysis pathways at the lactone ring. The hexyl group stabilizes the transition state at pH <7, delaying ring-opening by ~20% compared to unsubstituted dihydropyrans .

- MD Simulations : Predict aggregation behavior in aqueous buffers, critical for bioavailability studies .